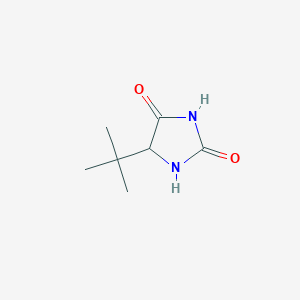

5-Tert-butylimidazolidine-2,4-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-tert-butylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPVILVQHHXONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471598 | |

| Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169961-91-5 | |

| Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Tert Butylimidazolidine 2,4 Dione and Its Functionalized Analogues

Convergent and Divergent Synthetic Routes to the Imidazolidine-2,4-dione Core

The construction of the imidazolidine-2,4-dione ring can be achieved through various synthetic pathways, allowing for the introduction of diverse substituents. Convergent routes assemble pre-functionalized fragments, while divergent strategies modify a common core structure.

Cyclocondensation Strategies Utilizing Urea (B33335) Precursors

Cyclocondensation reactions are fundamental to the formation of the imidazolidine-2,4-dione core. A prominent and widely used method is the Bucherer–Bergs reaction , a multicomponent synthesis that produces 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This reaction typically involves heating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. encyclopedia.pubwikipedia.org For the synthesis of a 5-tert-butyl substituted hydantoin (B18101), a precursor ketone such as pinacolone (B1678379) would be the starting carbonyl compound. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final hydantoin product. wikipedia.org

Another classical approach is the Urech hydantoin synthesis , which involves the cyclization of N-carbamoyl amino acids. This method starts from an amino acid, which is first converted to a urea derivative (N-carbamoyl amino acid) by treatment with a cyanate, such as potassium cyanate. Subsequent acid-catalyzed intramolecular cyclization yields the hydantoin. beilstein-journals.org

These cyclocondensation strategies offer robust pathways to the core structure, with the Bucherer-Bergs reaction being particularly effective for generating C5,C5-disubstituted hydantoins from simple carbonyl precursors. mdpi.comsemanticscholar.org

Knoevenagel Condensation Approaches for C5 Functionalization

The Knoevenagel condensation is a powerful tool for introducing functionality at the C5 position of the imidazolidine-2,4-dione ring, which possesses active methylene (B1212753) protons. wikipedia.orgrsc.org This reaction involves the base-catalyzed condensation of an active methylene compound, such as the hydantoin core, with an aldehyde or ketone. wikipedia.org The product is typically an α,β-unsaturated carbonyl compound, in this case, a 5-arylidene or 5-alkylidene hydantoin derivative. nih.govnih.gov

The reaction is generally catalyzed by weak bases like piperidine (B6355638) or imidazole. wikipedia.orgresearchgate.net For example, reacting a pre-formed imidazolidine-2,4-dione with various aromatic aldehydes in the presence of a catalyst yields a library of 5-arylidene derivatives. nih.gov This approach is highly valuable for creating structural diversity from a common hydantoin precursor. While this method functionalizes a pre-existing ring rather than forming it, it is a key strategy for accessing C5-functionalized analogues that may not be directly available through primary cyclocondensation routes.

Microwave-Assisted Synthesis Protocols

The integration of microwave irradiation has significantly enhanced the efficiency of traditional hydantoin syntheses. tandfonline.comresearchgate.net Microwave-assisted protocols for the Bucherer–Bergs reaction have been shown to dramatically reduce reaction times from many hours to mere minutes, while often increasing product yields and simplifying purification. tandfonline.comresearchgate.net Similarly, the Urech synthesis can be accelerated using microwave heating, providing a rapid and scalable method for producing hydantoins from amino acids in an aqueous medium. beilstein-journals.org

The key advantages of microwave-assisted synthesis include rapid reaction rates, cleaner reaction profiles, and enhanced yields due to efficient and uniform heating. thieme-connect.comorganic-chemistry.org This technology provides an environmentally benign alternative to conventional heating methods by reducing energy consumption and often allowing for solvent-free conditions. thieme-connect.comorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Bucherer-Bergs Synthesis of Hydantoins

| Starting Carbonyl | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone | Conventional Heating | 10 h | 80 | tandfonline.com |

| Cyclohexanone | Microwave Irradiation | 8 min | 95 | tandfonline.com |

| Benzaldehyde | Conventional Heating | 12 h | 82 | tandfonline.com |

| Benzaldehyde | Microwave Irradiation | 10 min | 90 | tandfonline.com |

| Acetophenone | Conventional Heating | 15 h | 85 | tandfonline.com |

| Acetophenone | Microwave Irradiation | 13 min | 92 | tandfonline.com |

Catalytic Approaches in the Synthesis of 5-Tert-butylimidazolidine-2,4-dione Derivatives

Catalysis provides elegant and efficient solutions for the synthesis and functionalization of the imidazolidine-2,4-dione scaffold, offering high selectivity and milder reaction conditions compared to stoichiometric methods.

Organocatalysis in Imidazolidinedione Formation

The imidazolidinone core itself is a cornerstone of modern organocatalysis, famously exemplified by the MacMillan catalysts. These chiral imidazolidinones are used to catalyze a wide array of asymmetric transformations. uni-muenchen.de The catalytic cycle often involves the formation of a reactive iminium ion intermediate through the condensation of the organocatalyst with a carbonyl substrate.

Conversely, the synthesis of the imidazolidinedione ring and its analogues can also be facilitated by organocatalysts. For instance, imidazolidine-4-thiones, close relatives of imidazolidine-2,4-diones, have been shown to act as organocatalysts themselves, particularly in prebiotic synthesis scenarios. uni-muenchen.de Their formation from simple precursors like carbonyl compounds, cyanide, and ammonia (B1221849) highlights how the core structure can be assembled under catalytic conditions. uni-muenchen.de These studies underscore the dual role of the imidazolidine (B613845) framework as both a synthetic target and a catalytic tool.

Transition Metal-Catalyzed Processes for Imidazolidinedione Synthesis

Transition metal catalysis offers powerful methods for the functionalization of the pre-formed imidazolidine-2,4-dione ring, enabling the introduction of aryl and other groups at specific positions with high efficiency.

One key application is the palladium-catalyzed C-arylation at the C5 position of N,N-disubstituted hydantoins. This reaction couples hydantoins with aryl iodides, proceeding through the base-promoted enolization of the hydantoin. organic-chemistry.org The use of catalysts like palladium(II) trifluoroacetate (B77799) allows for the synthesis of various racemic 5-aryl-5-alkyl-hydantoins, providing access to precursors for quaternary α-aryl amino acids. organic-chemistry.org

Another significant development is the copper-catalyzed N-arylation of the hydantoin ring. nih.govnih.govacs.org Research has demonstrated a general and regioselective method for the N-3 arylation of hydantoins using a simple copper salt catalyst and diaryliodonium salts as the arylating agent. nih.govacs.org This method is robust, tolerates a variety of functional groups on both the hydantoin and the arylating agent, and proceeds under mild conditions, making it highly valuable for the diversification of pharmaceutically relevant hydantoin structures. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Functionalization of Hydantoins

| Reaction Type | Position | Catalyst | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|---|

| C-Arylation | C5 | Palladium(II) trifluoroacetate | Aryl iodide | Access to 5,5-disubstituted hydantoins; requires N-substituted hydantoin. | organic-chemistry.org |

| N-Arylation | N3 | Copper(I) salt | Diaryliodonium salt | High regioselectivity for N3; mild conditions; broad substrate scope. | nih.govacs.org |

Heterogeneous Catalysis for Efficient Synthesis

The quest for more sustainable and efficient chemical processes has propelled the exploration of heterogeneous catalysis in the synthesis of hydantoin derivatives. While specific research on the direct heterogeneous catalytic synthesis of this compound is not extensively documented, analogous methodologies for related compounds highlight the potential of this approach.

One prominent strategy involves the use of solid catalysts in reactions such as the Bucherer-Bergs synthesis, a cornerstone for producing 5-substituted hydantoins from aldehydes or ketones. nih.govnih.govwikipedia.orgnih.govencyclopedia.pub The traditional Bucherer-Bergs reaction, which utilizes ammonium carbonate and a cyanide source, can be adapted for the synthesis of this compound starting from pivaldehyde (trimethylacetaldehyde). wikipedia.org The use of heterogeneous catalysts in such multicomponent reactions can offer advantages like simplified product isolation, catalyst recyclability, and milder reaction conditions.

A notable example in a related context is the application of a novel magnetic nanocatalyst, Fe₃O₄@CPTMS@guanidine–BuSO₃H, for the one-pot synthesis of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives. This solid-phase catalyst demonstrates the successful application of heterogeneous catalysis in facilitating the construction of the hydantoin core under green conditions. Although this specific catalyst was employed for 5-arylidene hydantoins, the underlying principles of using a solid acid catalyst could be extrapolated to the synthesis of 5-alkyl-substituted hydantoins like the tert-butyl variant.

The development of solid-phase synthesis techniques further underscores the move towards more efficient and automated production of hydantoin libraries. thieme-connect.com These methods often rely on solid supports that act as a heterogeneous phase, simplifying purification and allowing for high-throughput synthesis.

Stereoselective Synthesis of Chiral 5-Substituted Imidazolidine-2,4-diones

The C5 position of the imidazolidine-2,4-dione ring is a stereocenter in many biologically active molecules, making the development of stereoselective synthetic methods a critical endeavor. thieme-connect.com

Chiral Auxiliary-Mediated Approaches to C5-Chirality

A powerful strategy for controlling the stereochemistry at the C5 position involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

A highly relevant example is the development of a chiral auxiliary derived from 2-aminoisobutyramide and pivaldehyde, resulting in a 2-tert-butyl-5,5-dimethylimidazolidin-4-one scaffold. researchgate.net This auxiliary, available in both enantiomeric forms through resolution with O,O′-dibenzoyltartaric acid, has proven effective in a variety of asymmetric transformations. researchgate.net

The utility of this chiral auxiliary is demonstrated in the diastereoselective alkylation of its 3-propanoyl derivative. The benzylation of the corresponding zinc-enolate proceeds with an exceptional enantiomeric ratio of 99.5:0.5, showcasing the high degree of stereocontrol exerted by the bulky tert-butyl group on the auxiliary. researchgate.net

Another class of widely used chiral auxiliaries in asymmetric synthesis are oxazolidinones. sigmaaldrich.com These can be N-acylated and subsequently undergo diastereoselective alkylations, aldol (B89426) additions, and other transformations. The principles governing the stereochemical outcome in these systems can be applied to the design of chiral hydantoin syntheses.

Asymmetric Induction in this compound Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral element within the substrate, reagent, or catalyst. wikipedia.orglibretexts.org In the context of this compound synthesis, this can be achieved through various means.

The aforementioned chiral auxiliary derived from pivaldehyde provides a stellar example of substrate-controlled asymmetric induction. researchgate.net Beyond simple alkylations, this auxiliary has been successfully employed in Michael additions. The addition of aryl cuprates to an (E)-crotonyl derivative of the auxiliary resulted in diastereomer ratios as high as 99:1. researchgate.net This demonstrates the profound influence of the chiral scaffold in directing the approach of the incoming nucleophile to create a new stereocenter with high fidelity.

Another important aspect of stereoselective synthesis is the preservation of existing chirality. In the synthesis of enantiomerically pure hydantoins from optically pure α-amino amides, the choice of cyclizing agent is crucial. It has been shown that using triphosgene (B27547) for the cyclization of α-amino amides into hydantoins proceeds without epimerization, whereas reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to complete racemization. organic-chemistry.org This highlights the importance of methodological choice in maintaining stereochemical integrity during the synthesis of chiral hydantoins.

The table below summarizes the key chiral auxiliary and its application in asymmetric synthesis as discussed.

| Chiral Auxiliary | Precursors | Key Application | Diastereomeric/Enantiomeric Ratio |

| 2-tert-butyl-5,5-dimethylimidazolidin-4-one | 2-Aminoisobutyramide, Pivaldehyde | Diastereoselective benzylation | 99.5:0.5 e.r. |

| 2-tert-butyl-5,5-dimethylimidazolidin-4-one | 2-Aminoisobutyramide, Pivaldehyde | Michael addition of aryl cuprates | 99:1 d.r. |

Chemical Reactivity and Derivatization Strategies of 5 Tert Butylimidazolidine 2,4 Dione

Reactions at the Imidazolidine-2,4-dione Nitrogen Atoms (N1 and N3)

The imidazolidine-2,4-dione ring possesses two distinct nitrogen atoms, N1 and N3, which exhibit different reactivity profiles due to their chemical environments. The N3 proton is generally more acidic than the N1 proton, making the N3 position more susceptible to deprotonation and subsequent electrophilic attack under basic conditions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of the hydantoin (B18101) core. Typically, these reactions proceed readily at the N3 position. The greater acidity of the N3 proton facilitates its removal by a base, generating a nucleophilic anion that readily reacts with alkyl or acyl halides.

Standard conditions for N3-alkylation often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

The introduction of substituents at the nitrogen atoms can significantly alter the molecule's polarity, solubility, and biological activity. The specific conditions for these reactions can be tailored to achieve desired outcomes.

| Reagent Class | Typical Reagents | Position of Functionalization |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide, benzyl bromide) | Primarily N3 |

| Acylating Agents | Acyl chlorides, Acyl anhydrides | Primarily N3 |

Strategies for Selective N-Functionalization

Achieving selective functionalization at the less reactive N1 position requires specific strategies that overcome the inherent preference for N3 substitution.

One common approach involves a two-step process where the more reactive N3 position is first protected with a suitable protecting group. This directs subsequent alkylation or acylation to the N1 position. The protecting group can then be removed to yield the N1-substituted hydantoin.

Alternatively, direct N1-selective alkylation can be achieved by carefully selecting the base and reaction conditions. The use of potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (THF) has been shown to favor N1-methylation of hydantoins like phenytoin. nih.gov This selectivity is attributed to the nature of the ion pair formed between the hydantoin anion and the potassium cation.

Another strategy to achieve N1-alkylation involves blocking the N3 position through aminomethylation, followed by alkylation at N1 and subsequent removal of the blocking group. organic-chemistry.org

Table of Strategies for Selective N-Functionalization:

| Strategy | Description | Target Position |

|---|---|---|

| Protection-Deprotection | The N3 position is protected, directing functionalization to N1, followed by removal of the protecting group. | N1 |

| Use of Specific Bases | Potassium bases like tBuOK or KHMDS in THF can favor direct N1-alkylation. nih.gov | N1 |

Functionalization at the C5-Position of the Imidazolidine-2,4-dione Ring

The C5 position of the imidazolidine-2,4-dione ring presents a unique site for introducing structural diversity. However, in the case of 5-Tert-butylimidazolidine-2,4-dione, the presence of the bulky tert-butyl group imposes significant steric hindrance, making functionalization at this position challenging.

Enolate Chemistry and Alkylation at C5

In principle, if a proton is present at the C5 position, it can be abstracted by a strong base to form an enolate. This enolate can then act as a nucleophile to react with various electrophiles, such as alkyl halides, allowing for the introduction of new substituents at C5. However, for this compound, the C5 position is already quaternary, meaning it lacks a proton to be abstracted. Therefore, direct enolate formation and subsequent alkylation at the C5 position of this compound is not a feasible strategy.

The synthesis of 5,5-disubstituted hydantoins, including those with a tert-butyl group, is typically achieved through methods like the Bucherer-Bergs synthesis, which constructs the hydantoin ring from a ketone precursor already bearing the desired substituents. mdpi.com

Condensation Reactions for C5-Exocyclic Double Bond Formation

The Knoevenagel condensation is a common reaction used to introduce an exocyclic double bond at the C5 position of hydantoins. This reaction typically involves the condensation of an aldehyde or ketone with a hydantoin that has two protons at the C5 position, catalyzed by a weak base. nih.gov

For this compound, the absence of protons at the C5 position prevents it from participating in a classical Knoevenagel condensation. The formation of a C5-exocyclic double bond would require alternative synthetic strategies, likely involving the construction of the hydantoin ring from a precursor that already contains the desired double bond.

Strategies for Introducing Complex Substituents at C5

Given the inherent difficulty in directly functionalizing the sterically hindered and non-enolizable C5 position of this compound, the introduction of complex substituents at this position relies on the synthesis of the hydantoin ring from appropriately substituted precursors.

Methods for the synthesis of 5,5-disubstituted hydantoins are well-established and offer a route to a wide variety of derivatives. wikipedia.org These methods typically start from a ketone, which undergoes a reaction with a cyanide source and an ammonium (B1175870) salt (or a preformed aminonitrile) to form the hydantoin ring. By choosing a ketone that already contains the tert-butyl group and the other desired complex substituent, one can access the target 5-Tert-butyl-5-substituted-imidazolidine-2,4-dione.

Ring Modification and Transformation Reactions of this compound

The imidazolidine-2,4-dione (hydantoin) ring system is a robust heterocyclic scaffold, yet it is amenable to a variety of chemical transformations that can alter its structure and properties. The presence of a bulky tert-butyl group at the C-5 position of this compound introduces significant steric hindrance, which influences the reactivity of the dione (B5365651) ring. This section explores the stability of this substituted dione scaffold, its propensity for ring-opening reactions, and the outcomes of oxidative and reductive transformations of the core ring structure.

Investigations of Ring Stability and Potential for Ring-Opening Reactions within Dione Scaffolds

The stability of the imidazolidine-2,4-dione ring is a critical factor in its chemical behavior. While generally stable, the ring can undergo cleavage under certain conditions, most notably through hydrolysis.

Alkaline Hydrolysis:

Under alkaline conditions, the hydantoin ring can be opened to yield an α-amino acid, in this case, tert-leucine. The generally accepted mechanism for the alkaline hydrolysis of hydantoins involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. Studies on various hydantoin derivatives have shown that the C-4 carbonyl group is the primary site of attack. This initial attack is typically the rate-determining step, leading to the formation of a tetrahedral intermediate. Subsequent ring opening and decarboxylation lead to the final α-amino acid product.

Acid-Catalyzed Hydrolysis:

The imidazolidine-2,4-dione ring is generally more stable under acidic conditions compared to alkaline conditions. However, with sufficient acid strength and elevated temperatures, acid-catalyzed hydrolysis can occur, also leading to the corresponding α-amino acid. The mechanism for acid-catalyzed hydrolysis of amides, and by extension hydantoins, involves the initial protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule youtube.comlibretexts.orgchemguide.co.ukyoutube.com. The subsequent steps involve proton transfer and elimination of ammonia (B1221849) and carbon dioxide to yield the α-amino acid. Similar to alkaline hydrolysis, the steric hindrance from the tert-butyl group is expected to influence the rate of the nucleophilic attack by water, although the effect might be less pronounced than in the base-catalyzed reaction.

| Condition | General Outcome | Expected Influence of Tert-butyl Group |

|---|---|---|

| Alkaline Hydrolysis (e.g., NaOH, heat) | Ring-opening to form tert-leucine | Decreased reaction rate due to steric hindrance at C-4 carbonyl |

| Acid-Catalyzed Hydrolysis (e.g., strong acid, heat) | Ring-opening to form tert-leucine | Potential for a decreased reaction rate due to steric hindrance |

Oxidative and Reductive Transformations of the Imidazolidine-2,4-dione Core

The carbonyl groups and the C-N bonds within the imidazolidine-2,4-dione ring present sites for oxidative and reductive transformations.

Reductive Transformations:

The reduction of the imidazolidine-2,4-dione core can lead to a variety of products depending on the reducing agent and reaction conditions.

Reduction with Complex Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups of the hydantoin ring. This reduction would be expected to yield the corresponding diamine, 2-(tert-butyl)ethane-1,2-diamine, after a complete reduction of the amide functionalities. The mechanism of amide reduction by LiAlH₄ involves the initial formation of an aluminate complex followed by the elimination of an oxygen-containing species to form an iminium ion, which is then further reduced to the amine nih.gov.

Selective Reduction: Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce amides. However, in some cases, one of the carbonyl groups of a hydantoin ring can be selectively reduced. For instance, the reduction of hydantoins can sometimes yield 4-hydroxy-2-imidazolidinones. Catalytic transfer hydrogenation, a method that offers enhanced safety and cost-effectiveness, has also been employed for the reduction of unsaturated compounds and could potentially be applied to the hydantoin ring system nih.gov. The bulky tert-butyl group may influence the stereochemical outcome of such reductions.

Oxidative Transformations:

The oxidation of the imidazolidine-2,4-dione core is less commonly reported than its reduction. The ring is relatively stable to oxidation due to the presence of the electron-withdrawing carbonyl groups. However, under specific conditions, oxidative transformations can occur.

Electrochemical Oxidation: Studies on the electrochemical oxidation of hydantoin derivatives have shown that oxidation can occur at the nitrogen atoms of the ring acs.org. The specific products and mechanisms are dependent on the electrode material and the reaction conditions.

Chemical Oxidation: While there is limited specific information on the chemical oxidation of 5,5-dialkylhydantoins, the oxidation of N-acyl-α-amino acids, which share a similar structural motif, has been studied acs.orgnih.govfrontiersin.org. Strong oxidizing agents could potentially lead to the degradation of the ring. For instance, oxidation could potentially target the C-H bonds of the tert-butyl group or lead to the cleavage of the ring. The specific products of such reactions with this compound would require experimental investigation.

| Transformation | Reagent/Condition | Potential Product(s) | Notes |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(tert-butyl)ethane-1,2-diamine | Complete reduction of both carbonyl groups. |

| Sodium Borohydride (NaBH₄) / Catalytic Hydrogenation | 4-hydroxy-5-tert-butylimidazolidin-2-one or 5-tert-butylimidazolidin-2-one | Partial reduction of one carbonyl group. | |

| Oxidation | Electrochemical Oxidation | Oxidized at nitrogen atoms | Product depends on specific conditions. |

| Strong Oxidizing Agents (e.g., KMnO₄, Peroxy acids) | Ring cleavage or oxidation of the tert-butyl group | Largely unexplored for this specific compound. |

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butylimidazolidine 2,4 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

For instance, in related structures, the chemical shifts are influenced by the solvent used and the presence of other functional groups. The signals are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org

Table 1: Representative ¹H NMR Data

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.0-1.4 | Singlet |

| Imidazolidine (B613845) CH | Variable | Dependent on substitution |

Note: Actual chemical shifts can vary based on solvent and specific molecular structure.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 5-tert-butylimidazolidine-2,4-dione gives rise to a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., quaternary, CH, CH₂, CH₃) and its electronic environment.

The carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are characteristically found far downfield, typically in the range of 150-180 ppm. oregonstate.edu The quaternary carbon of the tert-butyl group and the carbon at the 5-position of the imidazolidine ring also have distinct chemical shifts. The methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 150 - 180 |

| C5 of Imidazolidine Ring | 50 - 70 |

| Quaternary C of tert-Butyl | 30 - 40 |

Note: These are approximate ranges and can be influenced by the solvent and substituents. oregonstate.edu

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. It provides a clear map of which proton is bonded to which carbon, greatly aiding in the assignment of both ¹H and ¹³C spectra. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. youtube.comyoutube.com

Through the combined use of these 2D NMR techniques, the complete bonding network of this compound and its derivatives can be unambiguously determined.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. rsc.org For this compound (C₇H₁₂N₂O₂), HRMS would provide an exact mass that confirms this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms, ruling out other potential isobaric compounds.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

N-H Stretching: The N-H bonds in the imidazolidine ring typically show stretching vibrations in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding.

C=O Stretching: The two carbonyl groups (C=O) of the dione (B5365651) structure will exhibit strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The precise frequencies can be influenced by ring strain and conjugation.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring are typically found in the 1000-1350 cm⁻¹ region.

C-H Bending: Vibrations associated with the C-H bonds of the tert-butyl group will also be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C=O Stretch | 1650 - 1750 | Strong |

Note: These are general ranges and can vary based on the physical state of the sample (solid, liquid) and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule. mdpi.com

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds. researchgate.net

Absolute stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) at stereocenters, such as the C5 position of the imidazolidine ring.

Conformation: It reveals the preferred three-dimensional shape or conformation of the molecule in the solid state, including the puckering of the imidazolidine ring and the orientation of the tert-butyl group. researchgate.net

Intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state, including hydrogen bonding and van der Waals forces. researchgate.net

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by spectroscopic methods. mdpi.com

Crystal Data and Space Group Analysis

Detailed crystallographic data for this compound, including its specific crystal system, unit cell dimensions, and space group, are not extensively documented in publicly accessible literature. However, the structural analysis of closely related 5-substituted hydantoin (B18101) derivatives provides valuable insights into the expected crystallographic features of this compound.

Hydantoins are known to crystallize in various crystal systems, with the specific arrangement being highly dependent on the nature of the substituent at the C5 position. For instance, studies on compounds like 5-methyl-5-phenyl hydantoin have revealed crystallization in the orthorhombic system with a noncentrosymmetric space group, P2₁2₁2₁. This highlights the potential for this compound to adopt a similar crystalline form.

Table 1: General Crystallographic Data for Representative 5-Substituted Hydantoins

| Compound | Crystal System | Space Group | Key Feature |

| 5-Methyl-5-phenyl hydantoin | Orthorhombic | P2₁2₁2₁ | Chiral, noncentrosymmetric |

| 5,5-Diphenylhydantoin | Monoclinic | P2₁/c | Centrosymmetric |

| (S)-5-Benzylhydantoin monohydrate | Orthorhombic | P2₁2₁2₁ | Forms 2D supramolecular arrays |

Note: This table presents data for analogous compounds to infer potential properties of this compound, for which specific data is not available.

Molecular and Supramolecular Architecture

The supramolecular architecture of hydantoin systems is predominantly governed by intermolecular hydrogen bonds. The N-H groups at positions 1 and 3 of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygen atoms at positions 2 and 4 serve as acceptors. This functionality allows for the formation of various well-defined hydrogen-bonding motifs, such as chains and rings.

In many crystalline 5-substituted hydantoins, molecules are linked by N-H···O hydrogen bonds to form one-dimensional chains or more complex three-dimensional networks. For example, in the crystal structure of 5-methyl-5-phenyl-hydantoin, molecules are connected through N—H···O hydrogen bonds, creating infinite three-dimensional networks. The specific nature of these interactions, including the graph-set notation, provides a detailed description of the hydrogen-bonding pattern. It is highly probable that this compound would also exhibit such intermolecular hydrogen bonding, leading to a stable, ordered supramolecular assembly in the solid state. The steric bulk of the tert-butyl group may, however, influence the packing arrangement and could favor specific motifs over others.

Table 2: Common Hydrogen-Bonding Motifs in Hydantoin Derivatives

| Motif Type | Description |

| Chain | Molecules linked sequentially through N-H···O bonds. |

| Dimer | Two molecules associated through a pair of N-H···O bonds, often forming a ring motif. |

| Network | More complex arrangements involving multiple hydrogen bonds, leading to 2D or 3D structures. |

In addition to the primary N-H···O hydrogen bonds, weaker interactions such as C-H···O contacts can also play a role in stabilizing the crystal packing of hydantoin derivatives. The comprehensive analysis of these non-covalent interactions is crucial for a complete understanding of the supramolecular architecture of this compound.

Computational Chemistry Approaches to 5 Tert Butylimidazolidine 2,4 Dione Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intrinsic electronic properties and predicting the reactivity of molecules like 5-Tert-butylimidazolidine-2,4-dione.

Prediction of Electronic Properties and Frontier Orbitals

DFT methods are frequently employed to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comresearchgate.netdntb.gov.ua The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For analogous systems like thiazolidine-2,4-diones, DFT calculations have been used to determine these electronic parameters. derpharmachemica.com These studies provide a basis for understanding how the electronic nature of the this compound scaffold could be modulated by substituent effects. The bulky tert-butyl group at the 5-position is expected to influence the electron distribution and, consequently, the HOMO-LUMO energies.

A hypothetical representation of such data for this compound and related derivatives is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Imidazolidine-2,4-dione Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Imidazolidine-2,4-dione | -6.8 | -1.2 | 5.6 |

| 5-Methylimidazolidine-2,4-dione | -6.7 | -1.1 | 5.6 |

| This compound | -6.6 | -1.0 | 5.6 |

| 5-Phenylimidazolidine-2,4-dione | -6.4 | -1.5 | 4.9 |

This table is for illustrative purposes and the values are not from experimental or published calculations on these specific compounds but are representative of typical values for such systems.

Reaction Mechanism Elucidation through Transition State Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound, which are crucial for understanding its interactions with other molecules, particularly biological macromolecules.

Conformational Analysis and Molecular Dynamics

The tert-butyl group in this compound introduces significant steric bulk, which will influence the conformational preferences of the molecule. Conformational analysis, often performed using molecular mechanics force fields and further refined with quantum mechanical methods, can identify the low-energy conformations of the molecule.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of these conformations over time in a simulated environment, such as in solution or within a protein binding site. nih.gov MD simulations on related heterocyclic structures have revealed the flexibility and principal motions of the ring systems, which are important for their biological activity. nih.gov For this compound, MD simulations could reveal how the bulky substituent affects the puckering of the imidazolidine (B613845) ring and the orientation of potential hydrogen bond donors and acceptors.

Molecular Docking and Binding Affinity Predictions for Structural Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govsciforum.net This method is central to structure-based drug design. For this compound, docking studies could be performed against various protein targets to predict its binding mode and estimate its binding affinity.

Studies on similar imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have successfully used molecular docking to identify key interactions with protein targets like protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.govijper.orgbenthamscience.com These studies often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The binding affinity can be estimated using scoring functions, which can help in prioritizing compounds for synthesis and biological testing.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr250, Ser342, Leu453 |

| Known Active Compound | -8.2 | Tyr250, Ser342, His449 |

| Inactive Analogue | -5.1 | Leu453 |

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Compound Design

QSAR and cheminformatics are essential tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcrpsonline.com

A 3D-QSAR study on a series of imidazolidine-2,4-dione derivatives as PTP1B inhibitors has been reported, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic potential, and other physicochemical properties are favorable or unfavorable for activity. Such models provide valuable insights for designing new, more potent inhibitors. nih.gov

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with their measured biological activity using statistical methods. nih.gov The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of compounds with improved properties.

Development of Predictive Models for Chemical Reactivity and Design

The inherent reactivity of chemical compounds is a critical factor that governs their utility and potential applications. In recent years, significant efforts have been devoted to developing computational models that can accurately predict the chemical reactivity of complex organic molecules. These models are often built upon the principles of quantum mechanics and are increasingly incorporating machine learning and deep learning algorithms to enhance their predictive power.

One of the primary challenges in drug discovery and materials science is the potential for off-target effects and toxicity, which are often linked to a compound's reactivity. nih.gov By creating robust predictive models, researchers can screen large libraries of virtual compounds and prioritize those with optimal reactivity profiles, thereby minimizing undesirable side effects. These models typically evaluate various quantum mechanical descriptors to gauge the intrinsic reactivity of the molecules.

Recent studies have demonstrated the successful application of machine learning and deep learning techniques in this domain. For instance, the development of FP-Stack models, which utilize a combination of molecular fingerprints and stacking-based machine learning, has shown remarkable accuracy in predicting the reactivity of covalent compounds. nih.gov These models have achieved high Pearson and Spearman correlations on test sets, indicating their reliability and robustness. nih.gov The ability to rapidly and accurately predict reactivity not only accelerates the discovery process but also significantly reduces the computational costs associated with traditional quantum mechanical calculations. nih.gov

The validation of these predictive models through experimental studies is a crucial step in their development. By comparing the predicted reactivity with experimental data, researchers can refine and improve the accuracy of their models, ensuring their applicability to real-world chemical systems. This iterative process of prediction and validation is essential for building a comprehensive computational toolbox for guiding the design and discovery of new chemical entities. nih.gov

In Silico Screening for Novel Synthetic Targets

In silico screening has revolutionized the process of identifying novel synthetic targets by enabling the rapid evaluation of vast virtual compound libraries. This computational approach allows researchers to explore a wide range of chemical structures and identify promising candidates for synthesis and further investigation. By simulating the interactions between small molecules and their biological targets, in silico screening can effectively filter out compounds with undesirable properties and highlight those with the potential for high efficacy and selectivity.

The use of covalent inhibitors in therapeutic development has gained considerable attention due to their ability to form strong, lasting bonds with their target proteins. nih.gov This mode of action offers several advantages, including prolonged drug efficacy and the potential to overcome drug resistance. nih.gov However, the design of covalent inhibitors requires a careful balance of reactivity to ensure target specificity and minimize off-target effects. nih.gov In silico screening methods play a pivotal role in achieving this balance by allowing for the precise modulation of a compound's reactivity.

Through the application of advanced computational techniques, researchers can identify and prioritize synthetic targets that are likely to exhibit the desired biological activity. This process often involves a multi-step workflow that includes virtual screening, molecular docking, and molecular dynamics simulations. By leveraging these powerful tools, scientists can gain a deeper understanding of the molecular mechanisms underlying a compound's activity and make more informed decisions about which molecules to pursue in the laboratory.

The integration of computational and experimental approaches is key to the successful discovery of novel synthetic targets. The insights gained from in silico screening can guide the design of more focused and efficient experimental studies, ultimately accelerating the pace of drug discovery and development. This synergy between computation and experimentation is essential for tackling the complex challenges of modern chemical research and unlocking the full potential of new chemical entities.

Applications of 5 Tert Butylimidazolidine 2,4 Dione in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

The primary application of 5-tert-butylimidazolidine-2,4-dione in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed, having imparted its chirality to the molecule of interest. The steric bulk of the tert-butyl group in this compound effectively shields one face of the molecule, directing incoming reagents to the opposite face and thereby inducing asymmetry.

One of the most well-established applications of this compound is in diastereoselective alkylation reactions. In this context, the hydantoin (B18101) is first N-acylated, and then the enolate is generated and subsequently alkylated. The bulky tert-butyl group directs the incoming electrophile to the less hindered face of the enolate, resulting in a high degree of diastereoselectivity. This method has been successfully employed in the synthesis of α-amino acids and other chiral building blocks. The diastereoselectivity of these reactions is often excellent, with diastereomeric excesses (d.e.) frequently exceeding 95%.

| Reactant 1 | Reactant 2 | Product | Diastereomeric Excess (d.e.) |

| N-Acyl-5-tert-butylimidazolidine-2,4-dione | Alkyl Halide | α-Alkylated N-acyl-5-tert-butylimidazolidine-2,4-dione | >95% |

The utility of this compound as a chiral auxiliary extends to asymmetric aldol (B89426) and Michael reactions. In aldol reactions, the enolate derived from the N-acylated hydantoin reacts with an aldehyde to form a β-hydroxy carbonyl compound. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. Similarly, in Michael reactions, the enolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion, with the auxiliary directing the stereochemical outcome of the addition. These reactions provide access to a wide range of enantiomerically enriched products that are valuable intermediates in organic synthesis.

Utilization as a Building Block in Complex Molecule Construction

Beyond its role as a chiral auxiliary, this compound can also serve as a versatile building block in the synthesis of more complex molecules. The hydantoin ring itself is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been incorporated into various molecular frameworks.

The structural resemblance of the hydantoin ring to a dipeptide unit has made this compound an attractive starting material for the synthesis of peptide mimetics. These are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. By functionalizing the hydantoin ring, researchers can create novel peptidomimetic structures with potential therapeutic applications.

The this compound scaffold can be chemically manipulated to construct novel heterocyclic frameworks. The reactive sites on the hydantoin ring, including the nitrogen and carbon atoms, can participate in various cyclization and rearrangement reactions. This allows for the generation of diverse and complex heterocyclic structures that may possess interesting biological activities.

Mechanistic Insights into its Catalytic or Directing Properties

The directing properties of this compound are primarily steric in nature. The large tert-butyl group at the C5 position creates a highly asymmetric environment around the hydantoin ring. When the hydantoin is N-acylated and an enolate is formed, the tert-butyl group effectively blocks one face of the planar enolate. This steric hindrance forces incoming electrophiles to approach from the opposite, less hindered face, leading to a high degree of stereocontrol.

Computational studies and experimental evidence have supported this model. The rigidity of the hydantoin ring system, coupled with the predictable steric bias imposed by the tert-butyl group, makes this compound a reliable and highly effective chiral auxiliary for a range of asymmetric transformations.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Tert-butylimidazolidine-2,4-dione, and how can reaction yields be optimized?

- Methodology : Common synthetic approaches involve multicomponent reactions (MCRs) under reflux conditions using solvents like DMF or acetic acid. For example, thiazolidine-2,4-dione derivatives are synthesized via condensation of thiosemicarbazides with chloroacetic acid and sodium acetate . Optimization includes adjusting stoichiometry (e.g., 0.01–0.03 mol ratios of reactants), reflux duration (2–6 hours), and recrystallization from DMF-ethanol mixtures to improve purity . Yield analysis can leverage titration methods, such as sodium hydroxide consumption measurements for quantifying unreacted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, particularly for substituents on the imidazolidine ring. For instance, tert-butyl groups exhibit distinct upfield shifts in 13C NMR .

- FT-IR : Confirms carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and N-H vibrations in the 3200–3400 cm⁻¹ range .

- Elemental Analysis : Validates purity (C, H, N, S within ±0.4% of theoretical values) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Conduct stability studies by incubating the compound in buffers (pH 2–12) at 25–37°C. Monitor degradation via HPLC or UV-Vis spectroscopy. For analogs like 5,5-diphenylimidazolidine-2,4-dione, hydrolysis rates correlate with NaOH consumption in alkaline media .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use software like MOE2019 to simulate interactions with target proteins (e.g., VEGFR-2 [PDB ID: 2OH4]) to prioritize derivatives for synthesis .

- ADMET Prediction : Evaluate pharmacokinetics (absorption, toxicity) via tools like Discovery Studio. For thiazolidine-2,4-dione analogs, logP values <5 and low hepatotoxicity risks are ideal .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray crystallography or high-resolution mass spectrometry (HRMS). For example, discrepancies in carbonyl stretching frequencies may arise from crystal packing effects, resolved via single-crystal XRD .

- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental spectra to identify conformational or solvation artifacts .

Q. How can reaction mechanisms for nucleophilic substitutions on the imidazolidine ring be elucidated?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or NMR to identify intermediates. For example, nucleophilic attack at the C2/C4 carbonyl positions in thiazolidine-2,4-diones generates enolate intermediates .

- Isotopic Labeling : Use 18O-labeled water to trace hydrolysis pathways of the dione ring .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the electronic effects of substituents on the imidazolidine ring?

- Methodology :

- Hammett Analysis : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and correlate substituent constants (σ) with reaction rates or spectroscopic shifts .

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient regions of the molecule .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound analogs?

- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. For antiviral studies, ensure replicates (n ≥ 3) and validate with ANOVA to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。